1,3-Indandione, 2-(2-naphthyl)-
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Overview
Description
1,3-Indandione, 2-(2-naphthyl)- is an organic compound that belongs to the class of indandiones. It is characterized by the presence of a naphthyl group attached to the indandione core. This compound is known for its versatile chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(2-naphthyl)- can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting product . Another method includes the reaction of indandione with naphthyl derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(2-naphthyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or methylene compounds, and various substituted naphthyl derivatives .
Scientific Research Applications
1,3-Indandione, 2-(2-naphthyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2-naphthyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit the vitamin K-mediated gamma-carboxylation of precursor proteins, thereby reducing the activity of procoagulation factors . Additionally, its antimicrobial and anticancer activities are linked to its ability to interfere with cellular processes and induce apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound, known for its use as an anticoagulant.
2-(1-Naphthyl)-1,3-Indandione: A closely related compound with similar chemical properties.
Uniqueness
1,3-Indandione, 2-(2-naphthyl)- is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and biological properties. This structural variation allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2156-11-8 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylindene-1,3-dione |
InChI |
InChI=1S/C19H12O2/c20-18-15-7-3-4-8-16(15)19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
BHWNKMZDGUUSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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